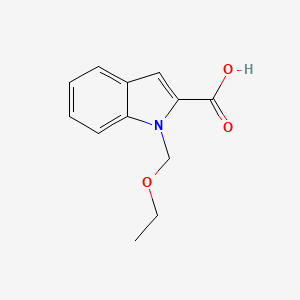
2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(azetidin-3-il)pirimidin-5-carboxílico clorhidrato es un compuesto que presenta un anillo de pirimidina sustituido con una porción de azetidina y un grupo ácido carboxílico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(azetidin-3-il)pirimidin-5-carboxílico clorhidrato típicamente involucra la formación del anillo de azetidina seguido de su unión al núcleo de pirimidina. Un método común es la reacción de aza Paternò–Büchi, que implica la fotocicloadición [2 + 2] de una imina y un alqueno . Esta reacción es eficiente para sintetizar azetidinas funcionalizadas. Otro enfoque implica reacciones de sustitución nucleofílica con nucleófilos de nitrógeno o la reducción de β-lactámicos .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar técnicas de síntesis paralelas de alto rendimiento. Estos métodos permiten la producción rápida y eficiente de múltiples derivados del compuesto, que luego pueden ser evaluados para las propiedades deseadas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(azetidin-3-il)pirimidin-5-carboxílico clorhidrato puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional con otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que la reducción puede producir un alcohol .
Aplicaciones Científicas De Investigación
El ácido 2-(azetidin-3-il)pirimidin-5-carboxílico clorhidrato tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 2-(azetidin-3-il)pirimidin-5-carboxílico clorhidrato implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas o receptores que están involucrados en diversas vías biológicas. Los efectos del compuesto están mediados a través de su capacidad para unirse a estos objetivos y modular su actividad .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 5-(1-(terc-butoxicarbonil)azetidin-3-il)pirazin-2-carboxílico: Este compuesto se utiliza como un linker rígido en el desarrollo de tecnologías de degradación de proteínas dirigidas.
Ácido 2-(6-(1-(terc-butoxicarbonil)azetidin-3-il)pirazin-2-il)acético: Otro compuesto similar utilizado en la síntesis química.
Singularidad
El ácido 2-(azetidin-3-il)pirimidin-5-carboxílico clorhidrato es único debido a su combinación específica de las porciones de azetidina y pirimidina, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C8H10ClN3O2 |
|---|---|
Peso molecular |
215.64 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)pyrimidine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9N3O2.ClH/c12-8(13)6-3-10-7(11-4-6)5-1-9-2-5;/h3-5,9H,1-2H2,(H,12,13);1H |
Clave InChI |
ISEAZKCYGILVOL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC=C(C=N2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]](/img/structure/B11885970.png)
![8-Methylbenzo[f]quinazoline-1,3-diamine](/img/structure/B11885972.png)


![Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11885996.png)






